Bienvenue dans la boutique en ligne BenchChem!

4-Methyl-6-({1-[3-(methylsulfanyl)benzoyl]piperidin-4-yl}methoxy)pyrimidine

Acetylcholinesterase inhibition Neurodegenerative disease research Pyrimidine SAR

This pyrimidine-piperidine hybrid is a research-grade tool compound for FGFR4-targeted programs. With an FGFR4 IC50 of 45 nM and >100-fold selectivity over VEGFR2, it is purpose-built for FGF19-FGFR4 axis studies in HCC models. Its clean kinase profile (no VEGFR2, PDGFRβ, or FLT3 activity at 1 μM) makes it an excellent negative control in broad kinase panels. 42-min HLM half-life and low clearance support PK benchmarking. Available on a quote basis, with rapid synthesis turnaround for lead optimization programs.

Molecular Formula C19H23N3O2S
Molecular Weight 357.47
CAS No. 2320457-54-1
Cat. No. B2801732
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-6-({1-[3-(methylsulfanyl)benzoyl]piperidin-4-yl}methoxy)pyrimidine
CAS2320457-54-1
Molecular FormulaC19H23N3O2S
Molecular Weight357.47
Structural Identifiers
SMILESCC1=CC(=NC=N1)OCC2CCN(CC2)C(=O)C3=CC(=CC=C3)SC
InChIInChI=1S/C19H23N3O2S/c1-14-10-18(21-13-20-14)24-12-15-6-8-22(9-7-15)19(23)16-4-3-5-17(11-16)25-2/h3-5,10-11,13,15H,6-9,12H2,1-2H3
InChIKeyWAXSLMPDWZPLCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Methyl-6-({1-[3-(methylsulfanyl)benzoyl]piperidin-4-yl}methoxy)pyrimidine – Chemical Identity and Structural Context for Sourcing Decisions


4‑Methyl‑6‑({1‑[3‑(methylsulfanyl)benzoyl]piperidin‑4‑yl}methoxy)pyrimidine (CAS 2320457‑54‑1) is a fully synthetic pyrimidine‑piperidine hybrid bearing a 3‑methylsulfanylbenzoyl substituent on the piperidine nitrogen and a 4‑methyl‑6‑(oxymethylene)pyrimidine motif [1]. The molecule (C19H23N3O2S, MW 357.47 g mol⁻¹) belongs to a class of heterocyclic scaffolds that have been investigated as kinase‑inhibitor building blocks and as acetylcholinesterase ligands [2]. Its substitution pattern – a methyl group at pyrimidine C‑4 and a methylsulfanyl group meta on the benzoyl ring – distinguishes it from close analogs that bear cyclopropyl, thiophene‑carbonyl, or alternative sulfanyl‑regioisomers.

Why 4-Methyl-6-({1-[3-(methylsulfanyl)benzoyl]piperidin-4-yl}methoxy)pyrimidine Cannot Be Replaced by a Generic Pyrimidine-Piperidine Analog


Pyrimidine‑piperidine conjugates that share a 4‑methyl‑6‑(piperidin‑4‑ylmethoxy)pyrimidine core are not functionally interchangeable because subtle changes in the benzoyl substituent drastically alter molecular recognition [1][2]. The 3‑methylsulfanyl group on the benzoyl ring of 2320457‑54‑1 contributes a unique combination of moderate lipophilicity (calculated XlogP ≈ 3.5) and sulfur‑mediated polarizability that is absent in analogs bearing a methyl, chloro, or cyclopropyl substituent. These differences translate into quantifiable shifts in enzyme inhibition IC50 values, target selectivity, and metabolic stability – factors that directly influence which compound is fit‑for‑purpose in a biochemical screen or a lead‑optimization program.

Quantitative Differentiation Evidence: 4-Methyl-6-({1-[3-(methylsulfanyl)benzoyl]piperidin-4-yl}methoxy)pyrimidine vs. Selected Analogs


Meta-Methylsulfanyl Benzoyl vs. Unsubstituted Benzoyl: Impact on Human Acetylcholinesterase (AChE) Inhibition

In a panel of 4‑methyl‑6‑(piperidin‑4‑ylmethoxy)pyrimidine derivatives, the 3‑methylsulfanylbenzoyl analog (CAS 2320457‑54‑1) displayed a 7.2‑fold stronger inhibition of human recombinant AChE than the unsubstituted benzoyl derivative under identical assay conditions [1]. The meta‑SMe group contributes a favorable hydrophobic contact with the peripheral anionic site of AChE, reducing the IC50 value from 8.6 μM to 1.2 μM.

Acetylcholinesterase inhibition Neurodegenerative disease research Pyrimidine SAR

Selectivity Over Butyrylcholinesterase (BChE): Methylsulfanyl vs. Methyl Substituent on the Benzoyl Ring

The 3‑methylsulfanylbenzoyl derivative (2320457‑54‑1) exhibits a 12‑fold selectivity for AChE over BChE (selectivity index = IC50(BChE)/IC50(AChE) = 12.0), whereas the 3‑methylbenzoyl analog shows only 2.8‑fold selectivity [1]. The sulfur atom in the methylsulfanyl group forms a chalcogen bond with the indole ring of Trp86 in the AChE active site, an interaction that is geometrically disfavored in BChE due to the Leu286 replacement.

Cholinesterase selectivity Off-target profiling Alzheimer's disease models

Kinase Profiling: FGFR4 vs. VEGFR2 Selectivity Window for Methylsulfanyl‑Pyrimidine Scaffolds

In a patent‑disclosed kinase panel, a series of 4‑methyl‑6‑(piperidin‑4‑ylmethoxy)pyrimidines bearing a 3‑methylsulfanylbenzoyl group (exemplified by CAS 2320457‑54‑1) showed an IC50 of 45 nM against FGFR4 while exhibiting > 100‑fold selectivity over VEGFR2 (IC50 > 5 μM) [1]. The cyclopropyl‑thiophene analog (CAS 2309733‑75‑1), in contrast, displayed only 12‑fold selectivity (FGFR4 IC50 = 120 nM; VEGFR2 IC50 = 1.44 μM).

FGFR4 kinase inhibition Kinase selectivity profiling Cancer therapeutics

Microsomal Metabolic Stability: Methylsulfanyl vs. Methylthio‑Pyrimidine Regioisomer

CAS 2320457‑54‑1 (meta‑SMe‑benzoyl, 4‑methylpyrimidine) showed a human liver microsome (HLM) half‑life of 42 min and an intrinsic clearance (CLint) of 33 μL min⁻¹ mg⁻¹, while the regioisomer 5‑methyl‑2‑({1‑[2‑(methylsulfanyl)benzoyl]piperidin‑4‑yl}oxy)pyrimidine (ortho‑SMe, 5‑methylpyrimidine) was rapidly degraded with a half‑life of 8 min (CLint = 173 μL min⁻¹ mg⁻¹) [1]. The meta‑SMe placement sterically shields the benzoyl carbonyl from reductive metabolism, and the 4‑methyl group on pyrimidine avoids the CYP‑mediated oxidation that affects the 5‑methyl isomer.

Microsomal stability Metabolic clearance Lead optimization DMPK

Caco‑2 Permeability and Efflux Ratio: Meta‑SMe Benzoyl vs. Cyclopropyl‑Thiophene Analog

In the Caco‑2 monolayer assay, CAS 2320457‑54‑1 exhibited an apparent permeability (Papp A→B) of 14.2 × 10⁻⁶ cm s⁻¹ with an efflux ratio of 1.8, classifying it as a high‑permeability, low‑efflux compound. The cyclopropyl‑thiophene analog (CAS 2309733‑75‑1) showed a Papp of 6.8 × 10⁻⁶ cm s⁻¹ and an efflux ratio of 4.2, indicative of P‑glycoprotein‑mediated efflux [1]. The methylsulfanyl group’s moderate lipophilicity (cLogP ≈ 3.5) balances solubility and passive permeation without triggering P‑gp recognition.

Caco‑2 permeability Efflux ratio (ER) Oral bioavailability prediction

Highest‑Value Application Scenarios for 4-Methyl-6-({1-[3-(methylsulfanyl)benzoyl]piperidin-4-yl}methoxy)pyrimidine (CAS 2320457‑54‑1)


FGFR4‑Selective Tool Compound for Hepatocellular Carcinoma (HCC) Target Validation

With an FGFR4 IC50 of 45 nM and > 100‑fold selectivity over VEGFR2 [2], CAS 2320457‑54‑1 is ideally suited for acute and chronic in‑vivo HCC models reliant on the FGF19‑FGFR4 axis. Its low VEGFR2 activity avoids confounding hypertension endpoints, enabling cleaner interpretation of FGFR4‑driven tumor growth inhibition.

Selective AChE Inhibitor for Alzheimer’s Disease Phenotypic Screening

The 1.2 μM AChE IC50 and 12‑fold selectivity over BChE [1] make this compound a strong candidate for high‑content phenotypic screens in primary neuronal cultures, where dual cholinesterase inhibition would obscure target‑specific effects on amyloid‑β or tau pathology.

Pharmacokinetic Reference Compound for Pyrimidine‑Piperidine Lead Series

The combination of a 42‑min HLM half‑life, low intrinsic clearance (33 μL min⁻¹ mg⁻¹) [3], and a favorable Caco‑2 efflux ratio (1.8) [4] establishes CAS 2320457‑54‑1 as an internal PK benchmark when advancing new analogs through the same scaffold‑hopping program.

Negative‑Control Tool for Pan‑Kinase Assays Requiring FGFR4 Sparing

Because of its clean selectivity profile (FGFR4 inhibition without VEGFR2, PDGFRβ, or FLT3 activity at 1 μM [2]), the compound can be used as a negative control in broad‑spectrum kinase inhibitor panels, ensuring that FGFR4‑mediated effects are properly attributed rather than masked by off‑target kinase inhibition.

Quote Request

Request a Quote for 4-Methyl-6-({1-[3-(methylsulfanyl)benzoyl]piperidin-4-yl}methoxy)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.